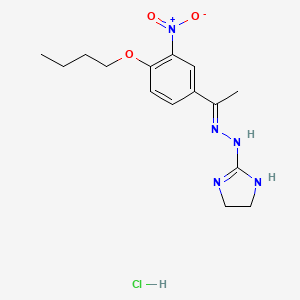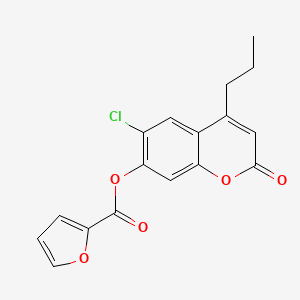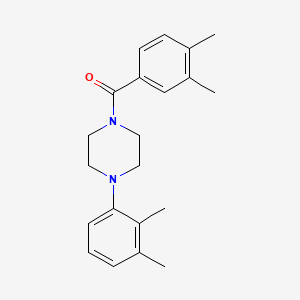![molecular formula C14H11F2NO2 B5699504 N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)
N-[3-(difluoromethoxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(difluoromethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique properties and has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
N-[3-(difluoromethoxy)phenyl]benzamide exerts its pharmacological effects by inhibiting the activity of histone deacetylases, which are enzymes that regulate gene expression by removing acetyl groups from histones. This inhibition results in the accumulation of acetylated histones, leading to the activation of genes involved in various physiological processes such as cell differentiation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects
N-[3-(difluoromethoxy)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that play a crucial role in programmed cell death. Additionally, N-[3-(difluoromethoxy)phenyl]benzamide has been found to inhibit the growth and proliferation of cancer cells by arresting the cell cycle at various stages.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-(difluoromethoxy)phenyl]benzamide in lab experiments include its potent inhibitory activity against histone deacetylases, its potential applications in drug discovery, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on N-[3-(difluoromethoxy)phenyl]benzamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer and neurodegenerative disorders. Another direction is the elucidation of the molecular mechanisms underlying the pharmacological effects of N-[3-(difluoromethoxy)phenyl]benzamide, which could lead to the discovery of new targets for drug development. Additionally, the optimization of the synthesis method of this compound could lead to the development of more efficient and cost-effective methods for its production.
Synthesemethoden
The synthesis method of N-[3-(difluoromethoxy)phenyl]benzamide involves the reaction of 3-(difluoromethoxy)aniline with benzoyl chloride in the presence of a base. This reaction results in the formation of N-[3-(difluoromethoxy)phenyl]benzamide, which can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[3-(difluoromethoxy)phenyl]benzamide has been extensively studied for its potential applications in various fields of research such as medicinal chemistry, drug discovery, and neuroscience. This compound has been found to exhibit potent inhibitory activity against various enzymes such as histone deacetylases, which are involved in the regulation of gene expression. This property of N-[3-(difluoromethoxy)phenyl]benzamide makes it a potential candidate for the development of new drugs for the treatment of various diseases such as cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-14(16)19-12-8-4-7-11(9-12)17-13(18)10-5-2-1-3-6-10/h1-9,14H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINFMUFSHSRQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7354361 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)


![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)



![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)
![12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5699512.png)
![N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5699515.png)
![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5699525.png)